5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2/c1-14-7-3-5(2-6(11)4-7)8-12-9(10)15-13-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZFKCKGLSAAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Heterocyclization
This is the most common method and involves the cyclization of amidoximes with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. The reaction often requires catalysts or activating agents to improve yields and selectivity.
- The classical method by Tiemann and Krüger uses amidoximes and acyl chlorides, though it often produces a mixture of products and requires purification.
- Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine enhance reaction efficiency.
- Coupling reagents like EDC, DCC, CDI, TBTU, or T3P are employed to activate carboxylic acids or esters for cyclization, improving yields.
- Microwave irradiation has been successfully applied to accelerate the reaction, reduce solvent use, and improve yields, allowing synthesis of 3,5-disubstituted 1,2,4-oxadiazoles in shorter times.
1,3-Dipolar Cycloaddition of Nitriles and Nitrile Oxides
This method involves cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring. However, it is less commonly used due to:
- Poor reactivity of nitrile triple bonds.
- Side reactions forming undesired isomers like 1,2,5-oxadiazole-2-oxides.
- Low yields and difficult purification.
- Use of expensive catalysts such as platinum(IV).
Specific Preparation Strategies Relevant to this compound
Although direct synthetic procedures for this exact compound are limited in the literature, closely related 1,2,4-oxadiazole derivatives provide insight into practical preparation methods. The following approaches are applicable:
One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)
A recent advanced method involves a one-pot, two-stage protocol for synthesizing 1,3,4-oxadiazoles, which can be adapted for 1,2,4-oxadiazoles with structural modifications:
- Starting from substituted benzoic acids (e.g., 4-fluorobenzoic acid), NIITP is reacted under controlled temperature (50–80 °C) in solvents like 1,4-dioxane.
- The reaction time is optimized to about 3 hours to avoid overreaction.
- Subsequent functionalization steps (arylation or amination) can be performed in the same pot, improving efficiency and yield.
- This method achieves high conversion rates (up to quantitative) and good isolated yields (around 78–87%).
Amidoxime Cyclization with Activated Carboxylic Acid Derivatives
For preparing 5-chloro substituted oxadiazoles:
- The corresponding amidoxime derivative of 3-fluoro-5-methoxyphenyl amidoxime can be cyclized with 5-chlorobenzoic acid derivatives activated by coupling agents such as EDC or DCC.
- Reaction conditions typically involve mild heating and the use of pyridine or other bases as catalysts.
- Microwave-assisted cyclization can be employed to reduce reaction times and improve yields.
Electrochemical Cyclization Methods
Electrooxidative cyclization has been reported for 1,3,4-oxadiazoles and can be considered for related 1,2,4-oxadiazoles:
- Starting from acylthiosemicarbazides, electrochemical oxidation at a platinum electrode in acetonitrile with lithium perchlorate electrolyte produces oxadiazoles without hazardous reagents.
- This method is environmentally friendly and suitable for scale-up but is more common for 1,3,4-oxadiazoles and derivatives.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride (Tiemann-Krüger) | Amidoxime, acyl chloride, pyridine or TBAF | Simple, direct cyclization | Mixture of products, purification challenges | Moderate (40–70) |
| Amidoxime + Activated Carboxylic Acid Esters | Amidoxime, EDC/DCC/EDCI, pyridine, mild heating | Improved yields, mild conditions | Requires coupling agents, purification needed | Moderate to good (50–85) |
| Microwave-Assisted Cyclization | Amidoxime, acyl chloride/ester, microwave irradiation | Fast reaction, reduced solvents, high yield | Requires microwave equipment | High (70–90) |
| One-Pot NIITP Protocol | NIITP, substituted benzoic acid, 1,4-dioxane, Cu catalyst | Streamlined, high conversion, functionalization | Limited to certain substrates, optimization needed | High (78–87) |
| Electrochemical Cyclization | Acylthiosemicarbazide, Pt electrode, LiClO4, acetonitrile | Environmentally benign, no hazardous reagents | Specialized equipment, less common for 1,2,4-oxadiazoles | Moderate (variable) |
Research Findings and Notes
- The one-pot NIITP-based synthesis has been demonstrated to provide high yields and streamlined synthesis for substituted oxadiazoles, potentially adaptable for this compound.
- Microwave-assisted heterocyclization significantly reduces reaction time from hours to minutes and improves yields, making it a preferred method in modern laboratories.
- Electrochemical methods offer a green alternative but are more established for 1,3,4-oxadiazoles and require further adaptation for 1,2,4-oxadiazoles.
- Traditional amidoxime cyclization remains a reliable method but may suffer from lower yields and purification challenges.
- The choice of method depends on available reagents, desired scale, purity requirements, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced, leading to the formation of different products.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- A study published in Cancer Letters reported that certain oxadiazole derivatives exhibited cytotoxic effects against glioblastoma cell lines. The mechanism involved the induction of DNA damage leading to cell apoptosis .
- Another investigation focused on the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated promising anticancer activity against various cancer cell lines, indicating the potential of oxadiazole derivatives as effective chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole have also been explored. Several studies have indicated that oxadiazole derivatives possess antibacterial and antifungal activities.
Findings
- A study synthesized a series of new 1,3,4-oxadiazole derivatives and evaluated their antimicrobial efficacy. Compounds showed significant activity against various bacterial strains, suggesting their potential as antimicrobial agents .
- In another research effort, a novel series of oxadiazoles was tested for their antibacterial properties against resistant strains, revealing effective inhibition and highlighting their role in combating antibiotic resistance .
Anti-Diabetic Properties
Recent studies have also investigated the anti-diabetic potential of oxadiazole derivatives. The ability to lower blood glucose levels in animal models has been a focal point in this research area.
Research Insights
- In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain synthesized oxadiazoles significantly reduced glucose levels, indicating their potential as anti-diabetic agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from suitable precursors. Characterization techniques such as FT-IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Cl, F) enhance metabolic stability and receptor binding affinity in cytotoxic agents .
- Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
- Steric effects : Ortho-substitution (e.g., 2-fluorophenyl) can hinder rotational freedom, affecting binding to biological targets .
Antitumor Potential
- Compounds like 5-(5-Chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol () exhibit cytotoxic activity against HCT-116 colon carcinoma cells (IC₅₀ ≈ 8–12 µM), comparable to Vinblastine. The presence of a methoxy group enhances DNA intercalation, while chlorine improves lipophilicity .
- Thiazole-tethered 1,2,4-oxadiazoles () show moderate antimicrobial and anticancer activity, emphasizing the role of hybrid heterocycles in multitarget therapies.
Physicochemical Properties
Biological Activity
5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 252.64 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific activities and findings related to this compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance:
-
Cell Line Studies :
- In a study assessing the cytotoxic effects of oxadiazole derivatives on different cancer cell lines, compounds similar to this compound demonstrated IC values ranging from 0.67 to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
- Another study reported that derivatives with a similar structure showed significant growth inhibition percentages (GP) against various cancer types, including leukemia and breast cancer .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry assays indicated that certain oxadiazole derivatives activate apoptotic pathways in MCF-7 breast cancer cells .
- Molecular docking studies suggest that these compounds may bind effectively to target proteins involved in cancer progression, enhancing their therapeutic potential .
Case Studies
Several case studies have provided insights into the efficacy of oxadiazole derivatives:
| Study | Cell Lines Tested | IC Values (µM) | Mechanism |
|---|---|---|---|
| Study A | PC-3, HCT-116 | 0.67 - 0.87 | Apoptosis induction |
| Study B | MCF-7, MDA-MB-231 | <10 | p53 activation and caspase cleavage |
| Study C | K-562 (leukemia) | GP = 18.22 | Growth inhibition |
Q & A
Basic Synthesis
Q: What are the common synthetic routes for 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole, and how are reaction conditions optimized? A: The compound is typically synthesized via cyclization reactions starting from amidoximes or chloromethyl precursors. For example, amidoximes can react with acyl chlorides under basic conditions (e.g., pyridine) to form the oxadiazole ring . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (80–120°C) to enhance yields. Evidence from bis-oxadiazole syntheses shows yields of 51–65% under reflux conditions, with microwave-assisted methods sometimes improving efficiency .
Basic Characterization
Q: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound? A: Key techniques include:
- IR spectroscopy to identify C=N and C-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively) .
- NMR (¹H and ¹³C) to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic fluorine coupling patterns) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
- Elemental analysis to verify purity and stoichiometry .
Advanced Synthesis
Q: How can researchers address low yields in halogenated 1,2,4-oxadiazole synthesis, particularly with electron-withdrawing substituents? A: Electron-withdrawing groups (e.g., -Cl, -F) may destabilize intermediates, reducing yields. Strategies include:
- Using bulky bases (e.g., DBU) to deprotonate intermediates efficiently .
- Employing microwave irradiation to reduce reaction time and side products .
- Introducing protecting groups for sensitive substituents (e.g., methoxy) during cyclization .
Advanced Biological Evaluation
Q: What in vivo models are appropriate for assessing the diuretic potential of 1,2,4-oxadiazole derivatives? A: Rat and dog models are commonly used. Parameters include:
- Urine volume and electrolyte excretion (Na⁺, K⁺) measured via metabolic cages .
- Dose-response curves to establish efficacy and toxicity thresholds.
- Combination studies with diuretics like hydrochlorothiazide to assess synergistic effects .
Computational Analysis
Q: How can Multiwfn software analyze the electronic properties of this compound? A: Multiwfn enables:
- Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic regions (e.g., fluorine’s electron-withdrawing effect) .
- Electron localization function (ELF) to study bonding patterns in the oxadiazole ring .
- Density-of-states (DOS) calculations to correlate electronic structure with reactivity .
Structure-Activity Relationships (SAR)
Q: How do substituent positions (e.g., fluoro vs. methoxy) influence bioactivity? A:
- Fluorine at the 3-position enhances metabolic stability and membrane permeability due to its electronegativity .
- Methoxy groups at the 5-position may improve solubility but reduce binding affinity to hydrophobic targets .
- Comparative assays (e.g., COX-2 inhibition) and docking studies are used to validate substituent effects .
Data Contradictions
Q: How should conflicting NMR data between predicted and observed spectra be resolved? A: Steps include:
- Re-synthesis and re-analysis to rule out impurities .
- 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray crystallography for unambiguous structural confirmation .
Pharmacological Screening
Q: What in vitro assays are recommended for evaluating anti-inflammatory activity? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
